molecular formula C14H15ClF3N3O B2633033 N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(1-pyrrolidinyl)-2-butenamide CAS No. 338397-34-5

N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(1-pyrrolidinyl)-2-butenamide

Cat. No.: B2633033
CAS No.: 338397-34-5
M. Wt: 333.74
InChI Key: QLDYGFWPYDLEKS-RMKNXTFCSA-N
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Description

N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(1-pyrrolidinyl)-2-butenamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a pyridine ring substituted with a chloro and trifluoromethyl group, along with a butenamide moiety linked to a pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(1-pyrrolidinyl)-2-butenamide typically involves multi-step organic reactions. One common method starts with the preparation of 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid. This intermediate is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 3-(1-pyrrolidinyl)-2-butenamide under basic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(1-pyrrolidinyl)-2-butenamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group on the pyridine ring can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the double bond in the butenamide moiety.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Substituted pyridine derivatives with various functional groups.

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms of the butenamide moiety, potentially leading to saturated amides.

Scientific Research Applications

N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(1-pyrrolidinyl)-2-butenamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(1-pyrrolidinyl)-2-butenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through cellular membranes. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the butenamide moiety can form hydrogen bonds with active site residues, modulating the activity of the target protein.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methyl-1-phenoxyformohydrazide
  • 2-chloro-5-(trifluoromethyl)pyridine
  • 2-chloro-5-nitro-3-(trifluoromethyl)pyridine

Uniqueness

N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(1-pyrrolidinyl)-2-butenamide is unique due to its combination of a pyridine ring with a trifluoromethyl group and a butenamide moiety linked to a pyrrolidine ring. This structural arrangement imparts distinct physicochemical properties, such as enhanced stability and specific binding affinities, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-pyrrolidin-1-ylbut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClF3N3O/c1-9(21-4-2-3-5-21)6-12(22)20-13-11(15)7-10(8-19-13)14(16,17)18/h6-8H,2-5H2,1H3,(H,19,20,22)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDYGFWPYDLEKS-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=C(C=C(C=N1)C(F)(F)F)Cl)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)NC1=C(C=C(C=N1)C(F)(F)F)Cl)/N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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